(7-(Furan-2-yl)-1,4-thiazepan-4-yl)(pyrazin-2-yl)methanone
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Overview
Description
(7-(Furan-2-yl)-1,4-thiazepan-4-yl)(pyrazin-2-yl)methanone: is a heterocyclic compound that features a unique combination of furan, thiazepane, and pyrazine moieties
Scientific Research Applications
(7-(Furan-2-yl)-1,4-thiazepan-4-yl)(pyrazin-2-yl)methanone: has several scientific research applications:
Chemistry: Used as a building block for synthesizing more complex molecules.
Biology: Investigated for its potential biological activities, including antimicrobial and anticancer properties.
Medicine: Explored as a potential drug candidate due to its unique structure and reactivity.
Industry: Utilized in the development of new materials with specific properties.
Future Directions
The future directions for research on compounds like “(7-(Furan-2-yl)-1,4-thiazepan-4-yl)(pyrazin-2-yl)methanone” could involve further exploration of their synthesis methods and biological activities. Despite the importance of the pyrrolopyrazine scaffold, there are only a few Structure-Activity Relationship (SAR) research on it . Therefore, the synthetic methods and biological activities of pyrrolopyrazine derivatives discussed in various studies will certainly help medicinal chemistry researchers design and synthesize new leads to treat various diseases .
Mechanism of Action
Furan Derivatives
Furan derivatives have occupied a unique place in the field of medicinal chemistry. The furan ring is a constituent of several important natural products, including furanoflavonoid, furanolactones, fura-nocoumarins and many natural terpenoids . They have broad therapeutic properties and have been used to synthesize a large number of novel chemotherapeutic agents .
Pyrazine Derivatives
Pyrazine is an important structure in medicinal chemistry. It is found in a variety of biologically active compounds and drugs . Pyrazinamide, for example, is a first-line drug used in shortening TB therapy .
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of (7-(Furan-2-yl)-1,4-thiazepan-4-yl)(pyrazin-2-yl)methanone typically involves multi-step organic reactions. One common approach is to start with the preparation of the thiazepane ring, followed by the introduction of the furan and pyrazine groups. The reaction conditions often involve the use of catalysts, solvents, and controlled temperatures to ensure the desired product is obtained with high purity.
Industrial Production Methods
Industrial production of this compound may involve similar synthetic routes but on a larger scale. The process would be optimized for efficiency, yield, and cost-effectiveness. This could include the use of continuous flow reactors, automated systems, and advanced purification techniques.
Chemical Reactions Analysis
Types of Reactions
(7-(Furan-2-yl)-1,4-thiazepan-4-yl)(pyrazin-2-yl)methanone: can undergo various chemical reactions, including:
Oxidation: This compound can be oxidized to form corresponding sulfoxides or sulfones.
Reduction: Reduction reactions can convert the carbonyl group to an alcohol.
Substitution: The furan and pyrazine rings can participate in electrophilic and nucleophilic substitution reactions.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include hydrogen peroxide and m-chloroperbenzoic acid.
Reduction: Reducing agents such as sodium borohydride or lithium aluminum hydride are often used.
Substitution: Reagents like halogens, acids, and bases can facilitate substitution reactions.
Major Products
The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield sulfoxides or sulfones, while reduction can produce alcohols.
Comparison with Similar Compounds
(7-(Furan-2-yl)-1,4-thiazepan-4-yl)(pyrazin-2-yl)methanone: can be compared with other heterocyclic compounds that contain furan, thiazepane, or pyrazine rings. Similar compounds include:
(Furan-2-yl)methanone derivatives: Known for their reactivity and biological activities.
Thiazepane derivatives: Studied for their potential therapeutic applications.
Pyrazine derivatives: Widely used in pharmaceuticals and agrochemicals.
The uniqueness of This compound lies in its combination of these three distinct moieties, which imparts unique chemical and biological properties.
Properties
IUPAC Name |
[7-(furan-2-yl)-1,4-thiazepan-4-yl]-pyrazin-2-ylmethanone |
Source
|
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C14H15N3O2S/c18-14(11-10-15-4-5-16-11)17-6-3-13(20-9-7-17)12-2-1-8-19-12/h1-2,4-5,8,10,13H,3,6-7,9H2 |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
HARZLFMHHLNILZ-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1CN(CCSC1C2=CC=CO2)C(=O)C3=NC=CN=C3 |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C14H15N3O2S |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
289.35 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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